molecular formula C5H4N2O3 B1499591 2-Aminofuro[2,3-d]oxazol-6-ol

2-Aminofuro[2,3-d]oxazol-6-ol

Cat. No.: B1499591
M. Wt: 140.1 g/mol
InChI Key: ULZVGTVRIKQJNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminofuro[2,3-d]oxazol-6-ol (CAS Registry Number: 863012-82-2) is a complex heterocyclic compound with the molecular formula C 5 H 4 N 2 O 3 and a molecular weight of 140.10 g/mol . This fused bicyclic structure, which incorporates both furan and oxazole rings, is of significant interest in medicinal and synthetic chemistry for developing novel bioactive molecules. As part of the benzoxazole-related heterocycle family, this scaffold is a valuable building block for pharmaceutical research and development . Fused oxazole derivatives analogous to this compound are frequently investigated as core structures in the design of new therapeutic agents due to their wide spectrum of potential biological activities . Researchers utilize such motifs as functional probes and key intermediates in synthesizing more complex molecular architectures, particularly those with extended π-conjugated systems that may be relevant for material science applications . The compound's structural features make it a promising candidate for further exploration in hit-to-lead optimization campaigns. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4N2O3

Molecular Weight

140.1 g/mol

IUPAC Name

2-aminofuro[2,3-d][1,3]oxazol-6-ol

InChI

InChI=1S/C5H4N2O3/c6-5-7-4-3(10-5)2(8)1-9-4/h1,8H,(H2,6,7)

InChI Key

ULZVGTVRIKQJNI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(O1)N=C(O2)N)O

Origin of Product

United States

Synthetic Methodologies for 2 Aminofuro 2,3 D Oxazol 6 Ol and Analogous Furo 2,3 D Oxazole Scaffolds

Historical and Contemporary Approaches to Furo[2,3-d]oxazole Ring System Construction

The construction of the fused furo[2,3-d]oxazole core can be approached through various synthetic routes, primarily focusing on the sequential or concerted formation of the furan (B31954) and oxazole (B20620) rings.

Annulation Reactions in Furo-oxazole Synthesis (e.g., [2+2+1] annulation)

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are a powerful tool in heterocyclic synthesis. A notable example is the [2+2+1] annulation strategy. For instance, the synthesis of tetrahydrofuro[2,3-d]oxazoles has been achieved through a hypervalent iodine(III)-promoted three-component regioselective cyclization. nih.gov This reaction proceeds from homopropargyl alcohols, with the substituents on the aryl alkyne compounds influencing the selectivity of the final product. nih.gov While this method yields a saturated furan ring, it establishes the core furo[2,3-d]oxazole skeleton, which could potentially be aromatized in subsequent steps.

The general principle of [2+2+1] cycloadditions for the synthesis of oxazoles involves the reaction of alkynes, nitriles, and an oxygen atom source. Copper-catalyzed oxidative [2+2+1] cycloadditions have been developed for the regioselective synthesis of 1,3-oxazoles from internal alkynes and nitriles.

Cyclization Strategies for Oxazole Ring Formation from Precursors

The formation of the oxazole ring is a critical step in the synthesis of furo[2,3-d]oxazoles. Numerous classical and modern methods exist for oxazole synthesis, which can be adapted to the construction of fused systems. These strategies typically involve the cyclization of a precursor that already contains the necessary atoms for the oxazole ring.

One common approach is the intramolecular cyclization of a suitable precursor. For example, the reaction of 2-amino-3-bromo-1,4-naphthoquinone with benzoyl chloride derivatives at elevated temperatures leads to the formation of 2-arylnaphtho[2,3-d]oxazole-4,9-diones. nih.gov This reaction is believed to proceed through the initial formation of a 2-amido-3-bromo-1,4-naphthoquinone derivative, followed by an in situ intramolecular cyclization to form the oxazole ring. nih.gov

Another versatile method is the van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. This reaction allows for the preparation of 5-substituted oxazoles from aldehydes in a two-step [3+2] cycloaddition. The process involves the addition of deprotonated TosMIC to an aldehyde, followed by cyclization to form an oxazoline (B21484) intermediate, which then eliminates the tosyl group to yield the oxazole.

The following table summarizes various cyclization strategies for oxazole ring formation:

Reaction NameKey ReagentsDescription
Robinson-Gabriel Synthesisα-Acylamino ketonesDehydration and cyclization under acidic conditions.
van Leusen ReactionAldehydes, Tosylmethyl isocyanide (TosMIC)[3+2] cycloaddition to form 5-substituted oxazoles.
Fischer Oxazole SynthesisCyanohydrins, AldehydesCondensation reaction to form 2,5-disubstituted oxazoles.
Bredereck Reactionα-Haloketones, FormamideReaction to form unsubstituted or 5-substituted oxazoles.

Multicomponent Reaction (MCR) Strategies for Fused Heterocycles

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex heterocyclic systems.

A three-component synthesis of 5-methoxyoxazoles from aldehydes, amines, and methyl α-isocyanoacetates has been reported. The reaction is proposed to proceed through the formation of a nitrilium intermediate, which upon cyclization, yields the oxazole product. This methodology allows for the one-pot synthesis of oxazoles under mild conditions.

MCRs have also been successfully applied to the synthesis of other fused furo-heterocycles, such as furo[2,3-b]pyridines and furo[2,3-d]pyrimidines. For example, a three-component condensation of 2-unsubstituted imidazole (B134444) N-oxides, arylglyoxals, and β-ketonitriles has been developed for the synthesis of 2-aminofurans containing an imidazole substituent. These 2-aminofurans can then be further modified to form fused furo[2,3-b]pyridines and furo[2,3-d]pyrimidines.

Targeted Synthesis of the 2-Aminofuro[2,3-d]oxazol-6-ol Core

The specific synthesis of this compound presents unique challenges in controlling the regiochemistry of the substituent installation. The following sections outline potential methodologies for achieving this targeted synthesis.

Methodologies for Regioselective Introduction of the Amino Group at C-2

Introducing an amino group at the C-2 position of the oxazole ring is a key transformation. Several strategies can be envisioned for this purpose.

One approach involves the construction of the oxazole ring with the amino group already in place. This can be achieved by using a nitrogen-containing starting material that becomes the C-2 and amino group of the oxazole. For example, the condensation of an appropriate α-haloketone with urea (B33335) or a urea derivative could lead to the formation of a 2-aminooxazole. A two-step method involving the condensation of an α-bromoacetophenone with urea, followed by a Buchwald-Hartwig cross-coupling reaction of the resulting 2-aminooxazole with an aryl halide, has been explored for the synthesis of N-substituted 2-aminooxazoles. acs.org

Alternatively, a pre-formed furo[2,3-d]oxazole core could be functionalized at the C-2 position. Nucleophilic aromatic substitution (SNAr) on a 2-halofuro[2,3-d]oxazole with an amine source could be a viable route. The reactivity of halogens on the oxazole ring generally follows the order C-2 > C-5 > C-4, making the C-2 position susceptible to nucleophilic attack.

The following table outlines potential methods for C-2 amination:

MethodDescriptionStarting MaterialReagents
From Urea/ThioureaCyclocondensation with an α-functionalized ketone.α-haloketoneUrea, Thiourea
Buchwald-Hartwig CouplingPalladium-catalyzed cross-coupling of a 2-halooxazole with an amine.2-Halofuro[2,3-d]oxazoleAmine, Palladium catalyst, Base
Nucleophilic Aromatic SubstitutionDisplacement of a leaving group at C-2 by an amine nucleophile.2-Halofuro[2,3-d]oxazoleAmine

Strategies for Controlled Installation of the Hydroxyl Group at C-6

The introduction of a hydroxyl group at the C-6 position of the furo[2,3-d]oxazole core requires functionalization of the furan ring. The strategy for this transformation would largely depend on the timing of the hydroxyl group introduction relative to the formation of the fused ring system.

One potential route involves starting with a furan derivative that already bears a hydroxyl group or a protected hydroxyl group at the appropriate position. This functionalized furan could then be elaborated to form the fused oxazole ring. For example, oxidation of furans can lead to the formation of 6-hydroxy-2H-pyran-3(6H)-ones, which could serve as precursors for further transformations.

Alternatively, a pre-formed furo[2,3-d]oxazole could be hydroxylated at the C-6 position. Directed C-H functionalization reactions could be employed to achieve regioselective hydroxylation. For instance, iridium-catalyzed C-H borylation can be used to introduce a boryl group at a specific position, which can then be oxidized to a hydroxyl group. While this has been demonstrated on 2,1,3-benzothiadiazole, similar principles could be applied to the furo[2,3-d]oxazole system.

Another approach could be a regioselective ring-opening of a suitable epoxide precursor. For example, the FeCl3-catalyzed regioselective ring-opening of aryl oxiranes with 4-hydroxycoumarin (B602359) has been used to synthesize furo[3,2-c]coumarins, demonstrating the feasibility of furan ring formation through epoxide chemistry. nih.gov

Synthesis of Specifically Substituted Furo[2,3-d]oxazole Frameworks

The construction of the furo[2,3-d]oxazole core with specific substitution patterns, such as the 2-amino and 6-hydroxy groups of the target compound, can be approached through several synthetic routes. These strategies often involve the sequential or concerted formation of the furan and oxazole rings from appropriately functionalized precursors.

One common strategy involves the use of multicomponent reactions. For instance, a one-pot synthesis of tetrahydrofuro[2,3-d]oxazoles has been reported, which could serve as a foundational method for accessing the core structure. researchgate.net A hypervalent iodine-promoted three-component regioselective cyclization of homopropargyl alcohols, nitriles, and an oxygen source can yield tetrahydrofuro[2,3-d]oxazoles. nih.govnih.gov The choice of nitrile in this reaction would be crucial for introducing the 2-amino group, for example, by using cyanamide (B42294) or a protected equivalent. The resulting tetrahydrofuro[2,3-d]oxazole could then be oxidized to the aromatic furo[2,3-d]oxazole.

Another approach involves the modification of a pre-formed furo[2,3-d]pyrimidine (B11772683) scaffold. Although a different heterocyclic system, the synthetic routes to furo[2,3-d]pyrimidines often start from substituted furans, which could be adapted. For example, novel furan derivatives can be used as precursors to synthesize various furo[2,3-d]pyrimidine derivatives. nih.gov By analogy, a suitably substituted furan, perhaps with a hydroxyl or protected hydroxyl group at the appropriate position, could be a key intermediate.

The Van Leusen oxazole synthesis is a powerful tool for the formation of the oxazole ring and can be adapted for the synthesis of substituted oxazoles. nih.gov This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC). To construct a furo[2,3-d]oxazole, a furan derivative bearing an aldehyde or a group that can be converted to an aldehyde at the correct position would be a necessary starting material. The introduction of substituents on the oxazole ring can be achieved by using substituted TosMIC reagents or by post-synthesis modification.

Furthermore, the synthesis of related naphtho[2,3-d]oxazole derivatives has been achieved through the cyclization of 2-amido-3-bromo-1,4-naphthoquinone precursors. nih.gov This suggests that a furan-based analogue, such as a 2-amido-3-halofuranone, could undergo a similar intramolecular cyclization to form the furo[2,3-d]oxazole ring system. The 2-amido group would directly provide the desired 2-amino functionality on the oxazole ring.

The following table summarizes some general approaches that could be adapted for the synthesis of substituted furo[2,3-d]oxazoles.

Synthetic Strategy Key Precursors Potential for Substitution Reference Analogy
Multicomponent CyclizationHomopropargyl alcohol, Nitrile, Oxygen sourceThe choice of nitrile determines the C2-substituent on the oxazole ring. nih.govnih.gov
Furan-based Precursor StrategySubstituted furan-aldehydeSubstituents on the furan ring are carried into the final product. nih.gov
Van Leusen Oxazole SynthesisFuran-aldehyde, TosMICThe aldehyde and TosMIC components can be varied to introduce substituents. nih.gov
Intramolecular Cyclization2-Amido-3-halofuranoneThe amide precursor directly installs the 2-amino group. nih.gov

Stereoselective and Enantioselective Synthesis of Furo[2,3-d]oxazol-6-ol Derivatives

Achieving stereocontrol in the synthesis of furo[2,3-d]oxazol-6-ol derivatives is crucial when chiral centers are present, particularly in the tetrahydrofuran (B95107) portion of the molecule. While specific methods for the enantioselective synthesis of this compound are not extensively documented, principles from asymmetric synthesis of related heterocyclic systems can be applied.

One potential strategy is the use of chiral catalysts. For example, in the synthesis of furo[2,3-b]pyrrole derivatives, a dual catalytic system comprising a gold complex and a chiral phosphoric acid has been successfully employed to achieve high stereoselectivity. A similar approach using a chiral catalyst could potentially control the stereochemistry during the cyclization step to form the furo[2,3-d]oxazole core.

Another avenue is substrate-controlled diastereoselective synthesis. The inherent chirality of a starting material can direct the formation of new stereocenters. For instance, starting with a chiral, non-racemic furan derivative would likely influence the stereochemical outcome of the subsequent oxazole ring formation. The synthesis of novel disorazole C1 analogues, which involved the evaluation of the influence of the absolute configuration of chiral centers, highlights the importance of stereochemistry in the biological activity of complex oxazole-containing molecules. nih.gov

The development of planar-chiral oxazole-pyridine N,N-ligands for palladium-catalyzed asymmetric cyclization also presents a promising direction. researchgate.net Such ligands could be adapted to catalyze the enantioselective formation of the furo[2,3-d]oxazole scaffold.

The following table outlines potential strategies for achieving stereocontrol in the synthesis of furo[2,3-d]oxazole derivatives.

Stereoselective Strategy Methodology Anticipated Outcome Reference Analogy
Chiral CatalysisUse of a chiral Lewis acid or Brønsted acid catalyst during cyclization.Enantioselective formation of one enantiomer over the other.Asymmetric synthesis of furo[2,3-b]pyrroles.
Substrate ControlStarting from a chiral, enantiomerically pure furan precursor.Diastereoselective formation of the furo[2,3-d]oxazole. nih.gov
Chiral Ligand-Metal ComplexEmployment of a metal catalyst with a specifically designed chiral ligand.Catalytic asymmetric synthesis of the target molecule. researchgate.net

Advancement of Green Chemistry Principles in Furo[2,3-d]oxazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. These principles can be applied to the synthesis of furo[2,3-d]oxazoles to develop more sustainable and efficient processes.

One key aspect of green chemistry is the use of environmentally benign solvents. Water has been explored as a green medium for the Van Leusen oxazole synthesis, facilitated by β-cyclodextrin. nih.gov This approach avoids the use of volatile organic compounds (VOCs) and can lead to improved reaction conditions.

The use of catalysts, particularly those that are recyclable and non-toxic, is another cornerstone of green chemistry. For the synthesis of oxazole derivatives, various catalysts have been employed, and the development of heterogeneous catalysts or biocatalysts could offer greener alternatives to traditional homogeneous catalysts.

Atom economy is also a critical consideration. Multicomponent reactions are inherently more atom-economical as they combine several starting materials into a single product in one step, reducing waste. The three-component synthesis of tetrahydrofuro[2,3-d]oxazoles is a good example of an atom-economical approach. nih.govnih.gov

Energy efficiency can be improved by utilizing alternative energy sources such as microwave irradiation. Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the synthesis of various heterocyclic compounds.

The following table summarizes the application of green chemistry principles to the synthesis of furo[2,3-d]oxazoles.

Green Chemistry Principle Application in Furo[2,3-d]oxazole Synthesis Benefits Reference Analogy
Use of Green SolventsPerforming reactions in water or other biodegradable solvents.Reduced use of hazardous organic solvents. nih.gov
CatalysisEmploying recyclable or biodegradable catalysts.Minimized catalyst waste and potential for reuse.General principles of green catalysis.
Atom EconomyDesigning synthetic routes with high atom economy, such as multicomponent reactions.Reduced formation of byproducts and waste. nih.govnih.gov
Energy EfficiencyUtilizing microwave-assisted synthesis or reactions at ambient temperature.Reduced energy consumption and faster reaction times.General microwave-assisted organic synthesis.

Reactivity and Transformation Pathways of 2 Aminofuro 2,3 D Oxazol 6 Ol

Electrophilic and Nucleophilic Reactivity of the Furan (B31954) and Oxazole (B20620) Moieties

Electrophilic Reactivity: The furan moiety is the primary site for electrophilic attack. The hydroxyl group at the 6-position and the fusion of the electron-deficient oxazole ring will direct incoming electrophiles. The hydroxyl group is an activating group and will enhance the electron density of the furan ring, primarily at the ortho and para positions. Therefore, electrophilic substitution is most likely to occur at the C5 or C7 position of the furan ring. Standard electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to proceed under relatively mild conditions. The oxazole ring, being electron-deficient, is generally resistant to electrophilic attack unless strongly activating groups are present. pharmaguideline.com The 2-amino group, being a powerful electron-donating group, will increase the electron density of the oxazole ring, potentially allowing for some electrophilic substitution at the C5 position of the oxazole ring, though this is less favored than substitution on the furan ring. wikipedia.orgkomorowski.edu.pl

Nucleophilic Reactivity: The oxazole ring is the more probable site for nucleophilic attack. The C2 position of the oxazole ring is inherently electron-deficient and is further activated by the adjacent nitrogen atom. pharmaguideline.comcutm.ac.in The presence of the amino group at this position makes it a potential leaving group under certain conditions, or it can be diazotized and subsequently displaced by a nucleophile. Nucleophilic aromatic substitution on the furan ring is less common and typically requires the presence of strong electron-withdrawing groups, which are absent in this molecule. edurev.in

Table 1: Predicted Site Selectivity for Reactions on the Furo[2,3-d]oxazole Core

Reaction TypePrimary Target RingPredicted Position(s) of AttackInfluencing Factors
Electrophilic SubstitutionFuranC5, C7Activating -OH group, π-rich nature of furan
Nucleophilic SubstitutionOxazoleC2Electron-deficient nature of oxazole

Derivatization Reactions at the Amino and Hydroxyl Functional Groups

The amino and hydroxyl groups of 2-Aminofuro[2,3-d]oxazol-6-ol are key sites for derivatization, allowing for the synthesis of a wide range of analogs with potentially modified biological activities.

Reactions of the Amino Group: The primary amino group at the C2 position can undergo a variety of common transformations. wikipedia.org These include:

Acylation: Reaction with acid chlorides or anhydrides to form the corresponding amides.

Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.

Diazotization: Treatment with nitrous acid to form a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents (e.g., -Cl, -Br, -CN, -OH).

Schiff Base Formation: Condensation with aldehydes or ketones to form imines.

Reactions of the Hydroxyl Group: The phenolic hydroxyl group at the C6 position is also amenable to a range of derivatization reactions. nih.govnih.gov

Etherification: Reaction with alkyl halides or sulfates under basic conditions (Williamson ether synthesis) to form ethers.

Esterification: Reaction with acid chlorides, anhydrides, or carboxylic acids (under Fischer esterification conditions) to produce esters.

O-Alkylation: Can be achieved using reagents like diazomethane (B1218177) or dimethyl sulfate.

Table 2: Potential Derivatization Reactions of this compound

Functional GroupReaction TypeReagent(s)Product Type
Amino (-NH2)AcylationRCOCl or (RCO)2OAmide
AlkylationR-XSecondary/Tertiary Amine
DiazotizationNaNO2, HClDiazonium Salt
Schiff Base FormationRCHO or RCOR'Imine
Hydroxyl (-OH)EtherificationR-X, BaseEther
EsterificationRCOCl or (RCO)2OEster
O-AlkylationCH2N2 or (CH3)2SO4Methyl Ether

Ring-Opening and Rearrangement Phenomena within the Furo[2,3-d]oxazole System

Fused heterocyclic systems like furo[2,3-d]oxazole can undergo ring-opening and rearrangement reactions under specific conditions, leading to the formation of novel chemical scaffolds.

Ring-Opening:

Oxazole Ring Opening: The oxazole ring is susceptible to cleavage under both acidic and basic conditions. firsthope.co.in Strong nucleophiles can attack the C2 position, leading to ring fission. pharmaguideline.com For instance, treatment with strong base could potentially lead to deprotonation at C2 followed by ring opening to an isonitrile intermediate. cutm.ac.in

Furan Ring Opening: The furan ring can be opened under oxidative conditions. nih.gov Oxidation, for example with singlet oxygen, can lead to the formation of endoperoxides which can then rearrange to other structures. wikipedia.org

Rearrangements:

Cornforth-type Rearrangement: While the classical Cornforth rearrangement involves 4-acyloxazoles, analogous thermal or photochemical rearrangements could be envisioned for the furo[2,3-d]oxazole system, potentially leading to isomeric structures. wikipedia.org

Skeletal Rearrangements: Recent studies on oxazoles have shown that they can undergo skeletal rearrangements to other heterocyclic systems like azepines and pyrroles through electrocyclization processes. nih.gov Similar transformations might be possible for the furo[2,3-d]oxazole core under specific thermal or photochemical conditions.

Table 3: Potential Ring-Opening and Rearrangement Reactions

Reaction TypeTarget RingConditionsPotential Outcome
Ring-OpeningOxazoleStrong base, heatFormation of isonitrile intermediates
FuranOxidizing agents (e.g., 1O2)Formation of endoperoxides and subsequent rearranged products
RearrangementOxazoleThermal/PhotochemicalIsomerization to other heterocyclic systems
Fused SystemThermal/PhotochemicalSkeletal rearrangement to novel scaffolds (e.g., azepines, pyrroles)

Catalytic Transformations of this compound

The functional groups and the heterocyclic core of this compound offer several handles for catalytic transformations, enabling the construction of more complex molecules.

Cross-Coupling Reactions: The furan ring, after conversion of the hydroxyl group to a triflate or after halogenation, could participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings to introduce new carbon-carbon bonds. Similarly, the amino group could be a substrate for Buchwald-Hartwig amination reactions.

Catalytic Hydrogenation: The furan ring is susceptible to catalytic hydrogenation, which would lead to the corresponding tetrahydrofuran (B95107) derivative. The conditions for this reduction would need to be carefully controlled to avoid over-reduction of the oxazole ring.

Asymmetric Catalysis: The presence of the amino and hydroxyl groups makes this molecule a potential ligand for asymmetric catalysis. nih.gov For instance, it could be used to synthesize chiral catalysts for various organic transformations.

C-H Activation: Direct C-H activation of the furan or oxazole ring, catalyzed by transition metals, could provide a more atom-economical route to functionalized derivatives, avoiding the need for pre-functionalization.

Table 4: Potential Catalytic Transformations

Catalytic ReactionReactive Site(s)Potential CatalystOutcome
Suzuki CouplingHalogenated or triflated furan ringPalladiumC-C bond formation with boronic acids
Buchwald-Hartwig AminationAmino groupPalladiumC-N bond formation with aryl halides
Catalytic HydrogenationFuran ringPlatinum, Palladium, or NickelSaturation of the furan ring
C-H ActivationC-H bonds on furan or oxazole ringsRhodium, Iridium, or PalladiumDirect functionalization of C-H bonds

Structure Activity Relationship Sar and Molecular Design in Furo 2,3 D Oxazole Research

Rational Design Principles for Furo[2,3-d]oxazole Libraries

The rational design of furo[2,3-d]oxazole libraries is a cornerstone in the discovery of new bioactive molecules. This process is guided by several key principles aimed at systematically exploring the chemical space and optimizing biological activity.

One fundamental approach is scaffold hopping , where the core furo[2,3-d]oxazole structure is used as a template to generate novel derivatives. This can involve replacing parts of the molecule with structurally similar but electronically distinct fragments to explore new interactions with biological targets. For instance, the design of novel furo[2,3-d]pyrimidine (B11772683) derivatives has been based on their structural similarity to known inhibitors of biological targets like VEGFR-2. nih.gov This principle can be directly applied to the furo[2,3-d]oxazole scaffold to create libraries of compounds for screening against various enzymes and receptors.

Structure-based drug design (SBDD) is another powerful principle. If the three-dimensional structure of a biological target is known, molecular docking studies can be employed to predict how different furo[2,3-d]oxazole derivatives will bind. This allows for the design of compounds with improved affinity and selectivity. For example, molecular docking has been used to understand the binding patterns of furo[2,3-d]pyrimidine derivatives with key amino acids in the binding sites of PI3K and AKT-1. nih.gov

Furthermore, the creation of diverse libraries often involves combinatorial chemistry , where a large number of different substituents are systematically introduced at various positions on the furo[2,3-d]oxazole core. This allows for the rapid generation of a wide range of analogues for high-throughput screening. The synthesis of libraries of 2-substituted tricyclic oxazolo[5,4-d]pyrimidines highlights how molecular diversity at a specific position can be explored to identify promising anticancer drug candidates.

Investigation of Substituent Effects on the Chemical and Biological Properties of Furo[2,3-d]oxazoles

The chemical and biological properties of furo[2,3-d]oxazoles are profoundly influenced by the nature and position of substituents on the heterocyclic core. Understanding these substituent effects is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.

The electronic properties of substituents play a pivotal role. Electron-donating groups (EDGs) , such as amino (-NH2) and hydroxyl (-OH) groups, can increase the electron density of the furo[2,3-d]oxazole ring system. This can enhance interactions with biological targets that have electron-deficient regions. Conversely, electron-withdrawing groups (EWGs) , such as nitro (-NO2) and cyano (-CN) groups, decrease the electron density of the ring, which can be beneficial for interactions with electron-rich biological targets.

The position of the substituent is also critical. For example, in a series of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives, the position of a chloro substituent on the aryl ring significantly impacted cytotoxicity against prostate cancer cell lines. The meta-substituted analog displayed the best activity on both LNCaP and PC3 cell lines.

The following table illustrates how different substituents on the related furo[2,3-d]pyrimidine scaffold affect biological activity, providing a model for the potential effects on furo[2,3-d]oxazoles.

Compound IDSubstituent at C-5Substituent at C-6Biological Activity (IC50)Target
V 2-thienylmethyl24 µMAKT-1 kinase nih.gov
VIa Not specifiedNot specified1.20 ± 0.21 µMMCF-7 cells nih.gov
VIb Not specifiedNot specified1.90 ± 0.32 µMMCF-7 cells nih.gov
10b (ethyl 4-(m-tolyl)-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate)methyl0.071 ± 0.003 µMPI3Kβ nih.gov

This table is interactive and can be sorted by clicking on the column headers.

This data suggests that both the nature and the complexity of the substituent can have a dramatic effect on biological activity. For instance, the more complex substituent in compound 10b leads to significantly higher potency against PI3Kβ compared to the simpler substituents in compound V .

Conformational Analysis and Tautomerism Studies of 2-Aminofuro[2,3-d]oxazol-6-ol Derivatives

The three-dimensional structure and the potential for tautomerism are critical determinants of the biological activity of this compound and its derivatives.

Conformational Analysis involves studying the spatial arrangement of atoms in a molecule. The furo[2,3-d]oxazole core is a relatively rigid bicyclic system. However, substituents can have preferred orientations that influence how the molecule interacts with its biological target. Computational methods, such as Density Functional Theory (DFT), and experimental techniques, like Nuclear Magnetic Resonance (NMR) spectroscopy, are used to determine the preferred conformations. For example, a detailed conformational study of a bis-oxazole oxane fragment utilized NMR spectroscopy and molecular modeling to reveal that the six-membered oxane ring exists in a rapid equilibrium between two chair conformers. nih.gov

Tautomerism is a phenomenon where a molecule can exist in two or more interconvertible isomeric forms that differ in the position of a proton. For this compound, several tautomeric forms are possible:

Amino-Imino Tautomerism: The 2-amino group can exist in equilibrium with its imino tautomer.

Keto-Enol Tautomerism: The 6-ol group can exist in equilibrium with its keto tautomer.

The relative stability of these tautomers can be influenced by factors such as the solvent and the electronic nature of other substituents on the ring. Quantum chemical calculations are a powerful tool for predicting the most stable tautomeric form. For instance, studies on edaravone and isoxazolone derivatives have used DFT methods to determine the relative energy differences between their tautomers in both the gas phase and in solution. nih.gov Such computational studies can elucidate the predominant tautomeric form of this compound under physiological conditions, which is crucial for understanding its mechanism of action. Spectroscopic methods, particularly NMR, can also provide experimental evidence for the existence of different tautomers in solution. mdpi.com

Computational and Theoretical Investigations of 2 Aminofuro 2,3 D Oxazol 6 Ol

Density Functional Theory (DFT) Studies on Electronic Structure, Stability, and Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. irjweb.com It is widely employed to predict the optimized geometry, electronic properties, and reactivity of novel organic compounds. irjweb.comsemanticscholar.org For a molecule like 2-Aminofuro[2,3-d]oxazol-6-ol, DFT calculations can elucidate fundamental characteristics that govern its behavior.

The process typically begins with geometry optimization, where the molecule's lowest energy conformation is determined. nih.gov From this optimized structure, various electronic properties are calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter, as it provides insight into the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. irjweb.com

Furthermore, DFT is used to calculate global reactivity descriptors, which help quantify the chemical behavior of the molecule. These descriptors include hardness (η), softness (S), chemical potential (μ), and the electrophilicity index (ω). irjweb.com Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. irjweb.com Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule and helps identify regions susceptible to electrophilic and nucleophilic attack. irjweb.com

While specific DFT data for this compound is not published, the table below shows typical parameters derived from DFT calculations (e.g., using the B3LYP functional with a 6-311G++(d,p) basis set) for related oxazole (B20620) derivatives, illustrating the type of information that can be obtained. irjweb.com

ParameterDescriptionTypical Calculated Value (Example)
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.65 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-0.81 eV
Energy Gap (ΔE)Difference between ELUMO and EHOMO4.84 eV
Hardness (η)Resistance to change in electron distribution2.42 eV
Softness (S)Reciprocal of hardness, indicates reactivity0.41 eV-1
Electrophilicity Index (ω)Propensity to accept electrons1.85 eV

DFT can also be used to model reaction mechanisms, for example, by calculating the transition state energies for proposed reaction pathways. researchgate.net This can help predict the feasibility and selectivity of chemical reactions involving the furo[2,3-d]oxazole scaffold. researchgate.net

Molecular Dynamics Simulations to Elucidate Intermolecular Interactions of this compound

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. This technique provides a dynamic view of molecular systems, offering insights into conformational changes and intermolecular interactions that are not apparent from static models. nih.gov For this compound, MD simulations are crucial for understanding how it interacts with its biological environment, such as solvent molecules (water) and protein targets. researchgate.netnih.gov

In a typical MD simulation, the molecule is placed in a simulated environment, such as a box of water molecules, and the forces on each atom are calculated using a force field. Newton's equations of motion are then solved to predict the positions and velocities of the atoms over a series of small time steps, generating a trajectory of the system's evolution. nih.gov

When studying a potential drug candidate, MD simulations are often performed on the ligand-protein complex, typically derived from a molecular docking study. rsc.org The stability of this complex is a key indicator of binding affinity. Analyses of the MD trajectory can include:

Root Mean Square Deviation (RMSD): This is calculated for the ligand and protein backbone atoms to assess the stability of the complex over the simulation time. A stable RMSD value suggests the system has reached equilibrium and the ligand is securely bound. rsc.org

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual residues or atoms, highlighting flexible regions of the protein and the ligand.

Intermolecular Interactions: The trajectory is analyzed to identify and quantify persistent interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, between the ligand and the protein's active site residues. mdpi.com For example, studies on furo[2,3-d]pyrimidine (B11772683) derivatives have used MD simulations to confirm stable binding patterns within the active sites of enzymes like PI3K and AKT-1. rsc.org

Interaction TypeDescriptionPotential Interacting Residues in a Protein Active Site
Hydrogen BondsStrong directional interactions between a hydrogen atom and an electronegative atom (O, N).Asp, Glu, Ser, Thr, His, Arg, Asn, Gln
Hydrophobic InteractionsInteractions between nonpolar groups, driven by the hydrophobic effect.Val, Leu, Ile, Met, Phe, Trp, Ala
π-π StackingAttractive, noncovalent interactions between aromatic rings.Phe, Tyr, Trp, His
Salt BridgesCombination of hydrogen bonding and electrostatic interactions between charged residues.Asp, Glu with Lys, Arg

These simulations provide a deeper understanding of the binding mode and the energetic factors driving the interaction, which is critical for rational drug design and optimization. mdpi.com

In Silico Prediction of Potential Biological Targets and Binding Modes for Furo[2,3-d]oxazole Scaffolds

A crucial step in early-stage drug discovery is identifying the biological targets with which a compound might interact. In silico target prediction methods use computational approaches to hypothesize these interactions, thereby guiding experimental validation. These methods are generally categorized as either ligand-based or structure-based.

Ligand-based approaches rely on the principle of molecular similarity: a molecule is likely to bind to the same targets as other known molecules with similar structures or properties. By screening this compound against databases of known active compounds, potential targets can be identified based on 2D or 3D similarity.

Structure-based approaches , most notably molecular docking, use the three-dimensional structure of a potential protein target to predict how a ligand might bind. rroij.com Molecular docking algorithms place the ligand (e.g., this compound) into the binding site of a protein and calculate a "docking score," which estimates the binding affinity. physchemres.org This process can reveal the preferred binding pose of the ligand and the specific interactions (hydrogen bonds, hydrophobic contacts) it forms with the protein's active site residues. mdpi.com

For the related furo[2,3-d]pyrimidine scaffold, in silico studies have successfully predicted and rationalized interactions with several important cancer-related targets. rsc.orgnih.govresearchgate.net For instance, molecular docking studies have shown how furo[2,3-d]pyrimidine derivatives can bind to the ATP-binding pockets of kinases like PI3Kα and AKT-1, providing a rationale for their observed inhibitory activity. nih.govrsc.org Similarly, docking has been used to confirm that certain furo[2,3-d]pyrimidine-oxadiazole hybrids mediate anticancer activity through the activation of caspase-3. nih.govresearchgate.net

The table below lists potential biological targets that have been identified for furo-fused heterocyclic scaffolds using such computational methods.

Potential Biological TargetTherapeutic AreaComputational Method UsedReference
PI3Kα/β (Phosphoinositide 3-kinase)CancerMolecular Docking, MD Simulation nih.govrsc.org
AKT-1 (Protein Kinase B)CancerMolecular Docking, MD Simulation nih.govrsc.org
Caspase-3Cancer (Apoptosis Induction)Molecular Docking nih.govresearchgate.net
PPARγ (Peroxisome Proliferator-Activated Receptor gamma)DiabetesMolecular Docking rroij.com
Cyclooxygenase-2 (COX-2)InflammationMolecular Modeling mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Furo[2,3-d]oxazole Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ijpsdronline.com By building a predictive model, QSAR can be used to estimate the activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. mdpi.comnih.gov These methods correlate the biological activity of a set of molecules with their 3D properties, represented by steric and electrostatic fields. nih.gov The process involves:

Dataset Preparation: A series of analogues with known biological activities (e.g., IC₅₀ values) is collected.

Molecular Alignment: All molecules in the dataset are superimposed based on a common scaffold. This is a critical step as it ensures that the calculated fields are comparable across the series. nih.gov

Field Calculation: Steric and electrostatic (and in CoMSIA, hydrophobic, hydrogen bond donor, and acceptor) fields are calculated around each molecule.

Model Generation: Partial Least Squares (PLS) regression is used to build a statistical model that correlates the variations in the field values with the variations in biological activity. ijpsdronline.com

The quality of a QSAR model is assessed using several statistical parameters. The squared correlation coefficient (r²) indicates the goodness of fit, while the leave-one-out cross-validated coefficient (q²) measures the internal predictive ability of the model. mdpi.com The model's true predictive power is evaluated using an external test set of compounds, yielding a predictive r² (pred_r²). nih.gov

While no specific QSAR studies on this compound analogues were found, studies on related isoxazole (B147169) and oxadiazole derivatives demonstrate the utility of the approach. mdpi.comnih.gov For example, a 3D-QSAR study on isoxazole derivatives identified key structural requirements for their activity as FXR agonists. mdpi.comnih.gov The results are often visualized as contour maps, which show regions where modifications to the molecular structure would likely increase or decrease activity.

The following table presents an example of statistical results from a 3D-QSAR study on a series of isoxazole analogues, illustrating the robustness of such models. mdpi.com

ParameterCoMFA ModelCoMSIA ModelDescription
q² (Cross-validated r²)0.6640.706Measures internal model predictivity. A value > 0.5 is considered good.
r² (Non-cross-validated r²)0.9600.969Measures the model's goodness of fit for the training set.
pred_r² (External validation)0.8720.866Measures the model's ability to predict the activity of an external test set.
Steric Field Contribution55.1%12.3%Percentage contribution of steric properties to the model.
Electrostatic Field Contribution44.9%25.8%Percentage contribution of electrostatic properties to the model.

Such models are invaluable for guiding the rational design of new furo[2,3-d]oxazole analogues with potentially enhanced biological activity.

Exploration of Biological Research Modalities and Target Identification for Furo 2,3 D Oxazol 6 Ol Scaffolds

Investigation of Enzyme Inhibition Mechanisms for 2-Aminofuro[2,3-d]oxazol-6-ol

The investigation of enzyme inhibition is a cornerstone of drug discovery, and fused heterocyclic systems like furo[2,3-d]pyrimidines, which are structurally analogous to furo[2,3-d]oxazoles, have been identified as potent inhibitors of various enzymes, particularly protein kinases. researchgate.net These compounds often act as ATP-competitive inhibitors, binding to the kinase domain's ATP-binding pocket. This binding prevents the transfer of a phosphate (B84403) group from ATP to a protein substrate, thereby blocking the enzyme's catalytic activity and disrupting downstream signaling pathways. google.comrjpbr.com The furo[2,3-d]pyrimidine (B11772683) nucleus is considered a deaza-isostere of adenine, the core component of ATP, which contributes to its ability to effectively compete for the ATP binding site. rjpbr.com Structure-activity relationship (SAR) studies on these scaffolds reveal that modifications at various positions of the heterocyclic core can significantly influence potency and selectivity. For instance, the addition of a diarylurea moiety at the 5-position of the furo[2,3-d]pyrimidine ring has been shown to remarkably enhance inhibitory activity against certain kinases. nih.gov

Receptor Ligand Binding Studies with Furo[2,3-d]oxazole Derivatives

Receptor ligand binding studies are crucial for identifying compounds that can modulate the function of cellular receptors. In the context of fused furo-heterocycles, derivatives of furo[2,3-c]quinolines and furo[2,3-c]pyridines have been evaluated for their ability to bind and activate immune receptors, specifically Toll-like receptors (TLRs). nih.govnih.gov These studies utilize cell-based assays with human embryonic kidney (HEK293) cells engineered to express specific TLRs. Activation of the receptor by a ligand triggers a signaling cascade that results in the expression of a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP), which can be quantified. Through such screening, certain furo[2,3-c]quinolines have been identified as potent and highly selective agonists for human TLR8, with negligible activity at the closely related TLR7. nih.govnih.govumn.edu Docking studies using the crystal structure of human TLR8 have helped to rationalize the observed structure-activity relationships, showing how specific substitutions, such as a C2-butyl group, confer maximal potency. nih.govumn.edu

Modulatory Effects on Key Cellular Pathways and Signaling Cascades

The therapeutic potential of furo[2,3-d]oxazol-6-ol analogues is often linked to their ability to modulate critical cellular signaling pathways that are dysregulated in disease. Research on related furo-heterocyclic compounds has identified several key pathways and specific molecular targets.

The furo[2,3-d]pyrimidine scaffold has proven to be a versatile template for the development of inhibitors targeting a wide range of protein kinases involved in cancer and inflammation. researchgate.netnih.gov

EGFR and VEGFR-2: Furo[2,3-d]pyrimidine derivatives have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. nih.govnih.govnih.gov Some compounds have demonstrated IC50 values in the low nanomolar range. nih.govnih.gov This scaffold has also been explored for its potential to inhibit Epidermal Growth Factor Receptor (EGFR), another critical target in cancer therapy. nih.govnih.govnih.gov

Tie-2: Novel 4-amino-furo[2,3-d]pyrimidines have been discovered as potent dual inhibitors of both Tie-2 and VEGFR2, two receptor tyrosine kinases crucial for the development and maturation of blood vessels. nih.gov Certain derivatives show inhibitory concentrations below 3 nM for both enzymes. nih.gov

GSK-3β: Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in various diseases. Furo[2,3-d]pyrimidine derivatives have been identified as potential GSK-3β inhibitors. nih.govresearchgate.net Additionally, related scaffolds like 3-(furo[2,3-b]pyridin-3-yl)-4-(1H-indol-3-yl)-maleimides have been synthesized and shown to have favorable inhibitory activities against GSK-3β. nih.gov

RIPK-1: Receptor-Interacting Protein Kinase 1 (RIPK1) is a key mediator of necroptosis, a form of programmed cell death. Furo[2,3-d]pyrimidines have been identified as a series of potent, type II inhibitors of RIPK1 kinase. researchgate.netnih.govnih.govresearchgate.net An exemplar from this series demonstrated a dose-proportional response in a mouse model of TNFα-induced lethal shock. nih.govresearchgate.net

Aurora Kinase A: Aurora kinases are essential for cell cycle regulation, and their overexpression is common in tumors. nih.gov While direct inhibition by furo[2,3-d]oxazoles is not documented, related 2-amino-pyrrolo[2,3-d]pyrimidines have been developed as a class of Aurora-A kinase inhibitors. semanticscholar.org Other heterocyclic systems have also been identified as potent inhibitors of Aurora A. nih.gov

Scaffold ClassTarget KinaseReported Activity (IC50/EC50)Reference
Furo[2,3-d]pyrimidineVEGFR-221 nM - 47 nM nih.govnih.gov
4-Amino-furo[2,3-d]pyrimidineTie-2 & VEGFR-2<3 nM (dual) nih.gov
Furo[2,3-d]pyrimidineRIPK-1Potent cellular activity nih.govresearchgate.net
Furo[2,3-d]pyrimidineGSK-3β23-30 nM researchgate.net
Pyrrolo[2,3-d]pyrimidineAurora Kinase APotent inhibition semanticscholar.org

The modulation of the innate immune system via Toll-like receptors is a significant area of therapeutic research. Furo[2,3-c]quinolines have been identified as exquisitely selective agonists of human TLR8. nih.govnih.govumn.edu One of the most potent compounds in this series, featuring a C2-butyl group, exhibited an EC50 of 1.6 µM for TLR8 activation. nih.gov Unlike many other small molecule TLR agonists that show dual TLR7/8 activity, these furo[2,3-c]quinolines were found to be pure TLR8 agonists, a property confirmed by their ability to induce proinflammatory cytokines like IL-12 and IL-18 without inducing interferon-α, a hallmark of TLR7 activation. nih.govnih.gov The related 2,3-diamino-furo[2,3-c]pyridine class of compounds also activates TLR8. nih.gov

Scaffold ClassTarget ReceptorReported Activity (EC50)SelectivityReference
Furo[2,3-c]quinolineTLR81.6 µMHighly selective for TLR8 over TLR7 nih.gov
Furo[2,3-c]pyridineTLR8ActiveActivates TLR8 nih.gov

The kynurenine (B1673888) pathway is the primary route for the metabolism of tryptophan and is regulated by the rate-limiting enzymes Indoleamine 2,3-dioxygenase (IDO1 and IDO2) and Tryptophan 2,3-dioxygenase (TDO). nih.gov These enzymes are targets in immunotherapy because their upregulation in tumors leads to an immunosuppressive microenvironment. nih.gov While various heterocyclic compounds have been developed as inhibitors of IDO1 and TDO2, there is currently a lack of specific research linking the furo[2,3-d]oxazole scaffold or its close pyrimidine (B1678525) analogues to the inhibition of these enzymes. nih.govnih.govyalma.ru This represents a potential area for future investigation to determine if this scaffold could also modulate immune responses through the kynurenine pathway.

Advanced Analytical and Spectroscopic Characterization Techniques for Furo 2,3 D Oxazol 6 Ol

High-Resolution Mass Spectrometry for Precise Molecular Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial identification and purity verification of newly synthesized compounds. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with high precision (typically to within 5 ppm), which allows for the unambiguous determination of its elemental composition.

For 2-Aminofuro[2,3-d]oxazol-6-ol, with a molecular formula of C₆H₅N₃O₃, the theoretical exact mass can be calculated. HRMS analysis of a synthesized sample would be expected to yield a measured mass that corresponds closely to this theoretical value, thereby confirming the molecular formula. The technique is also highly sensitive to the presence of impurities, which would appear as additional signals in the mass spectrum. By comparing the measured mass of these impurities to known databases, it is possible to identify byproducts, starting materials, or degradation products, thus providing a detailed assessment of sample purity.

Table 1: Illustrative HRMS Data for this compound

ParameterValue
Molecular FormulaC₆H₅N₃O₃
Theoretical Exact Mass (Monoisotopic)167.0331 u
Ionization ModeElectrospray Ionization (ESI+)
Expected Ion[M+H]⁺
Expected m/z168.0409

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of organic compounds in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HMBC) experiments, the connectivity of atoms within a molecule can be mapped out in detail.

¹H NMR Spectroscopy: This technique provides information about the chemical environment of protons. For this compound, distinct signals would be expected for the protons on the furan (B31954) ring, the amino (-NH₂) group, and the hydroxyl (-OH) group. The chemical shift (δ) of each proton, its integration (relative number of protons), and its splitting pattern (due to coupling with neighboring protons) are key to assigning the structure.

¹³C NMR Spectroscopy: This method detects the carbon nuclei and provides information about the carbon skeleton of the molecule. Each chemically distinct carbon atom in this compound would produce a separate signal. The chemical shifts are indicative of the carbon's hybridization and its bonding environment (e.g., attachment to electronegative atoms like oxygen or nitrogen).

2D NMR Techniques: When ¹H and ¹³C spectra are complex, 2D NMR experiments are used to establish definitive correlations. ipb.pt

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to map out adjacent proton relationships.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly crucial for identifying the connectivity across quaternary carbons and heteroatoms in the fused ring system of this compound.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

PositionAtomPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
2C-~162.0
2-NH₂H~7.5 (broad s, 2H)-
3aC-~105.0
4H~7.8 (s, 1H)~140.0
5C-~115.0
6C-~158.0
6-OHH~10.5 (broad s, 1H)-
7aC-~145.0

Note: Predicted values are illustrative and based on general chemical shift ranges for similar heterocyclic systems.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H bond of the hydroxyl group, the N-H bonds of the amino group, C=N and C=C bonds within the aromatic rings, and C-O bonds. nih.govresearchgate.net

Table 3: Expected IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
O-H (hydroxyl)Stretching3200-3500 (broad)
N-H (amine)Stretching3100-3400 (medium)
C-H (aromatic)Stretching3000-3100 (weak)
C=N / C=CStretching1500-1650 (medium-strong)
C-OStretching1050-1250 (strong)

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within a molecule. Conjugated systems, such as the fused aromatic rings of this compound, absorb UV or visible light to promote electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). The spectrum is typically characterized by the wavelength of maximum absorbance (λₘₐₓ). The presence of auxochromic groups like -NH₂ and -OH can cause a shift in the λₘₐₓ to longer wavelengths (a bathochromic or red shift). mdpi.comresearchgate.net

Table 4: Predicted UV-Vis Absorption Data for this compound (in Methanol)

Transition TypePredicted λₘₐₓ (nm)
π → π~280 - 320
n → π~240 - 270

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique requires the growth of a suitable single crystal, which is then irradiated with X-rays. The diffraction pattern of the X-rays is used to calculate the electron density map of the molecule, revealing the precise positions of each atom.

A successful crystallographic analysis of this compound would provide definitive proof of its structure. mdpi.com It would yield highly accurate data on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the planarity of the fused ring system and provide insight into intermolecular interactions, such as hydrogen bonding networks formed by the amino and hydroxyl groups, which dictate how the molecules pack together in the crystal lattice.

Table 5: Information Obtainable from X-ray Crystallography

ParameterDescription
Crystal System & Space GroupDefines the symmetry of the crystal lattice.
Unit Cell DimensionsThe lengths and angles of the basic repeating unit of the crystal.
Atomic CoordinatesThe precise x, y, z position of every atom in the molecule.
Bond Lengths & AnglesAccurate measurements of the distances and angles between atoms.
Intermolecular InteractionsIdentification of hydrogen bonds, π-π stacking, and other non-covalent forces.

Future Research Directions and Unexplored Avenues for 2 Aminofuro 2,3 D Oxazol 6 Ol

Development of Innovative Synthetic Routes for Enhanced Structural Diversity of Furo[2,3-d]oxazole Derivatives

The synthesis of the furo[2,3-d]oxazole core is a critical first step for any further investigation. While specific methods for 2-Aminofuro[2,3-d]oxazol-6-ol are not documented, general strategies for creating fused furan (B31954) and oxazole (B20620) rings can be adapted. Future research could focus on developing novel, efficient, and diversity-oriented synthetic pathways. Drawing inspiration from the synthesis of related compounds like furo[2,3-d]pyrimidines, researchers could explore multi-component reactions to assemble the core structure in a single step. researchgate.net The development of regioselective and stereoselective synthetic methods will be crucial for creating a library of derivatives with varied substituents, allowing for a thorough exploration of their structure-activity relationships.

Potential Synthetic Starting Materials Possible Reaction Types Anticipated Outcome
Substituted aminofuransCyclization with phosgene or its equivalentsFormation of the oxazole ring
Functionalized oxazolesAnnulation of the furan ringConstruction of the fused bicyclic system
Linear precursors with furan and amino alcohol moietiesIntramolecular cyclizationDirect synthesis of the furo[2,3-d]oxazol-6-ol core

Comprehensive Mechanistic Elucidation of Observed Biological Activities

Given that the biological activities of this compound are currently unknown, a primary research avenue would be to screen the compound and its derivatives against a wide range of biological targets. The oxazole scaffold is a known pharmacophore present in compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. d-nb.infonih.gov Future studies should aim to not only identify any potential therapeutic effects but also to elucidate the underlying mechanisms of action. Techniques such as molecular docking and target-based assays could be employed to identify specific protein interactions and signaling pathways modulated by these novel compounds. The structural similarity to purines could suggest potential activity as kinase inhibitors or antagonists for purinergic receptors. researchgate.net

Application of Artificial Intelligence and Machine Learning for Accelerated Furo[2,3-d]oxazol-6-ol Design and Property Prediction

To expedite the discovery and optimization of bioactive furo[2,3-d]oxazole derivatives, artificial intelligence (AI) and machine learning (ML) models could be invaluable tools. Once an initial dataset on the synthesis and biological activity of a small library of these compounds is generated, quantitative structure-activity relationship (QSAR) models can be developed. These computational models can predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.net Furthermore, AI can be used to predict physicochemical properties, toxicity, and metabolic stability, thereby accelerating the drug discovery pipeline and reducing the reliance on extensive and costly experimental screening.

Exploration of this compound as a Scaffold in Advanced Materials Science or Catalysis Research

Beyond its potential in medicinal chemistry, the rigid, planar structure of the furo[2,3-d]oxazole scaffold could be leveraged in materials science and catalysis. The presence of multiple heteroatoms (nitrogen and oxygen) provides potential coordination sites for metal ions, suggesting applications as ligands in catalysis. Vanadium complexes with oxazole-containing ligands, for instance, have been shown to be active catalysts in polymerization reactions. mdpi.com The aromatic nature of the fused ring system could also impart interesting photophysical properties, making these compounds candidates for organic light-emitting diodes (OLEDs) or fluorescent probes. Future research in this area would involve synthesizing various derivatives and characterizing their electronic and optical properties, as well as their performance as catalysts or components in advanced materials. The potential for these scaffolds in creating novel [5-5]-fused heteroaromatic systems could be a valuable strategy in the development of new functional materials. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Aminofuro[2,3-d]oxazol-6-ol, and what critical parameters govern yield optimization?

  • Methodological Answer : The synthesis typically involves cyclization reactions of furan-oxazole precursors. Key steps include nitro-group reduction (e.g., using SnCl₂/HCl) and acid-catalyzed cyclization. Solvent selection (e.g., THF or DMF) and temperature control (reflux at 80–100°C) significantly impact yield. Catalysts like triethylamine may enhance intermediate stability. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is essential .

Q. How can researchers ensure purity and structural fidelity during characterization?

  • Methodological Answer : Combine analytical techniques:

  • HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).
  • NMR (¹H/¹³C) for functional group verification (e.g., amine protons at δ 5.2–5.8 ppm).
  • LC-MS (ESI+ mode) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 179.1) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for synthesis steps to avoid inhalation.
  • Emergency Measures : For skin contact, rinse with soap/water for 15 minutes; for inhalation, move to fresh air and seek medical attention. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can mechanistic insights into the compound’s antimicrobial or anticancer activity be systematically investigated?

  • Methodological Answer :

  • In Vitro Assays : Test against bacterial strains (e.g., E. coli, S. aureus) using MIC (Minimum Inhibitory Concentration) protocols.
  • Molecular Docking : Simulate binding to targets like DNA gyrase or ERβ (estrogen receptor beta) using AutoDock Vina.
  • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species in cancer cell lines (e.g., MCF-7) .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Replication : Validate assays in triplicate with positive/negative controls.
  • Variable Harmonization : Standardize cell lines (e.g., ATCC-certified), solvent carriers (DMSO concentration ≤0.1%), and incubation times.
  • Statistical Analysis : Apply ANOVA or mixed-effects models to account for batch variability .

Q. What strategies are effective for evaluating the compound’s multi-target drug potential?

  • Methodological Answer :

  • Proteomic Profiling : Use affinity chromatography coupled with mass spectrometry to identify binding partners.
  • Phenotypic Screening : Test in zebrafish models for dual antimicrobial/antiangiogenic effects.
  • Network Pharmacology : Construct interaction networks (e.g., STRING DB) to map cross-talk between targets like kinases and GPCRs .

Q. What experimental design principles optimize reaction conditions for scaled synthesis?

  • Methodological Answer :

  • Design of Experiments (DOE) : Apply factorial designs to test variables (temperature, solvent polarity, catalyst loading).
  • In Situ Monitoring : Use FTIR to track intermediate formation (e.g., nitrile absorption at 2240 cm⁻¹).
  • Green Chemistry Metrics : Calculate E-factor (waste/solvent ratio) to minimize environmental impact .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.